molecular formula C16H26N2O6 B5212616 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

Numéro de catalogue B5212616
Poids moléculaire: 342.39 g/mol
Clé InChI: NHGNQPRLAYZIIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1992 by a team of researchers from the University of Bristol, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases.

Mécanisme D'action

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a selective β3-adrenoceptor agonist, which means that it selectively activates the β3-adrenoceptor subtype. The β3-adrenoceptor is primarily found in adipose tissue, where it regulates lipolysis and thermogenesis. Activation of the β3-adrenoceptor by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate leads to an increase in lipolysis and thermogenesis, which in turn leads to weight loss and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has several biochemical and physiological effects, including increased energy expenditure, reduced food intake, improved glucose tolerance and insulin sensitivity, and improved cardiac function and blood pressure. These effects are primarily mediated by the activation of the β3-adrenoceptor in adipose tissue.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for the β3-adrenoceptor, which allows for the study of the specific effects of β3-adrenoceptor activation. However, one of the limitations of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is its relatively low potency compared to other β3-adrenoceptor agonists, which may limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for the study of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases.
2. Development of more potent and selective β3-adrenoceptor agonists for use in lab experiments and potential clinical applications.
3. Investigation of the molecular mechanisms underlying the effects of β3-adrenoceptor activation by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate.
4. Investigation of the potential side effects and safety profile of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, particularly with regard to its potential use as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethanol. This is followed by the reaction of the latter with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine. Finally, the oxalate salt of the compound is obtained by reacting it with oxalic acid.

Applications De Recherche Scientifique

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential therapeutic applications in various fields. In the field of obesity, it has been shown to promote weight loss by increasing energy expenditure and reducing food intake. In the field of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. In the field of cardiovascular diseases, it has been shown to improve cardiac function and reduce blood pressure.

Propriétés

IUPAC Name

N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGNQPRLAYZIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.